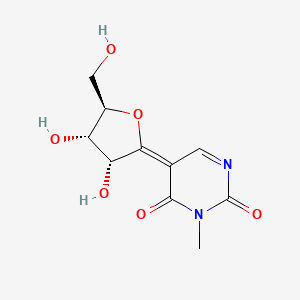
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally related to uracil, a component of RNA, and is often involved in the synthesis of nucleic acids. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- typically involves the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution . Another method involves the use of ZnO nanoparticles supported on dendritic fibrous nanosilica as efficient catalysts for the one-pot synthesis . This process includes the formation of N-aryl-N’-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using cost-effective and environmentally friendly catalysts. For example, the use of dendritic fibrous nanosilica supported ZnO nanoparticles allows for the efficient and scalable production of quinazoline-2,4(1H,3H)-diones . This method is advantageous due to its high yield and the recyclability of the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also participate in cyclocondensation reactions to form fused heterocycles .
Common Reagents and Conditions: Common reagents used in these reactions include ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, and ZnO nanoparticles . Reaction conditions often involve moderate temperatures and the use of environmentally friendly solvents.
Major Products: The major products formed from these reactions include quinazoline-2,4(1H,3H)-diones and other fused heterocycles . These products are valuable in various scientific and industrial applications due to their unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is involved in the study of nucleic acid synthesis and function . In medicine, this compound is used in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis . Industrially, it is used in the production of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- involves its incorporation into nucleic acids, where it can interfere with the normal synthesis and function of RNA and DNA . This interference can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells . The molecular targets of this compound include various enzymes involved in nucleic acid synthesis, such as thymidine phosphorylase .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- include other nucleoside analogs such as 1,3-dimethyluracil and 5-fluorouracil . These compounds share similar structures and mechanisms of action but differ in their specific chemical properties and applications . For example, 5-fluorouracil is widely used as an anticancer drug due to its ability to inhibit thymidylate synthase, whereas 1,3-dimethyluracil is primarily used in biochemical research .
Eigenschaften
Molekularformel |
C10H12N2O6 |
|---|---|
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
(5E)-5-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-7,13-15H,3H2,1H3/b8-4+/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
GACYJLYDEFZCOP-KKZLPAOWSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/2\[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=NC1=O |
Kanonische SMILES |
CN1C(=O)C(=C2C(C(C(O2)CO)O)O)C=NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)
![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)
![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)
![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)





![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
